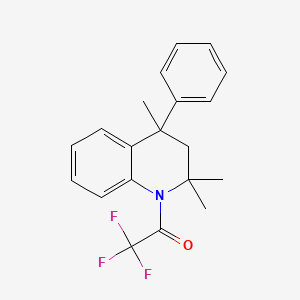![molecular formula C29H26Cl2N2O3S B11626948 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺是一种复杂的有机化合物,由于其独特的结构特性和潜在的应用,引起了各个科学领域的兴趣。该化合物具有咔唑部分,以其稳定性和电子特性而闻名,使其在材料科学和药物化学中具有价值。
准备方法
合成路线和反应条件
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺的合成通常涉及多个步骤,包括咔唑核的形成、氯化以及随后的功能化。一般的合成路线可概括如下:
咔唑核的形成: 咔唑核通过在高温条件下涉及苯胺衍生物和二卤代苯的环化反应合成。
氯化: 然后使用亚硫酰氯或五氯化磷等试剂对咔唑核进行氯化,在特定位置引入氯原子。
功能化: 氯化咔唑与适当的试剂反应,引入羟丙基和苯磺酰胺基团。此步骤通常涉及在受控条件下的亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。可以采用诸如连续流动合成和使用自动化反应器等技术来有效地放大生产过程。
化学反应分析
反应类型
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺会发生各种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂,可以将羟丙基氧化为相应的酮或醛。
还原: 该化合物可以进行还原反应,特别是在磺酰胺基团处,使用诸如氢化铝锂等还原剂。
取代: 咔唑部分中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和过氧化氢在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 甲醇钠、叔丁醇钾和其他强亲核试剂。
主要产物
科学研究应用
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺在科学研究中具有广泛的应用:
化学: 用作合成具有特定电子性质的更复杂分子和材料的构建块。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医药: 探索其在药物开发中的潜在用途,尤其是在靶向特定酶或受体方面。
工业: 用于开发先进材料,例如有机半导体和发光二极管 (LED)。
作用机制
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的独特结构使其能够与这些靶标结合,调节其活性并导致各种生物学效应。所涉及的途径可能包括抑制酶活性、破坏细胞过程或调节信号转导途径。
相似化合物的比较
类似化合物
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺: 与其他咔唑衍生物具有相似之处,例如:
独特性
N-[3-(3,6-二氯-9H-咔唑-9-基)-2-羟丙基]-4-甲基-N-(2-甲基苯基)苯磺酰胺的独特性在于其组合的结构特征,赋予其特定的电子和空间性质。这些性质使其在需要精确分子相互作用的应用中特别有价值,例如在靶向治疗或先进材料的开发中。
属性
分子式 |
C29H26Cl2N2O3S |
|---|---|
分子量 |
553.5 g/mol |
IUPAC 名称 |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H26Cl2N2O3S/c1-19-7-11-24(12-8-19)37(35,36)33(27-6-4-3-5-20(27)2)18-23(34)17-32-28-13-9-21(30)15-25(28)26-16-22(31)10-14-29(26)32/h3-16,23,34H,17-18H2,1-2H3 |
InChI 键 |
WIVUDNFFOGDFFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11626866.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11626872.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11626879.png)
![2-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11626884.png)
![Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626887.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626890.png)

![3-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626895.png)
![5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626897.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626899.png)
![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11626917.png)
![5-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B11626919.png)
![2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B11626928.png)

